molecular formula C11H19ClN2O3 B6281688 tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate CAS No. 2309456-55-9

tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate

Cat. No.: B6281688
CAS No.: 2309456-55-9
M. Wt: 262.7
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Description

tert-Butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a carboxyl group, and a methyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Piperazine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the tert-butyl and carboxyl groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

  • tert-Butyl 4-(carboxy)-piperazine-1-carboxylate
  • tert-Butyl 2-methylpiperazine-1-carboxylate
  • tert-Butyl 4-(hydroxy)-2-methylpiperazine-1-carboxylate

Comparison: tert-Butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate is unique due to the presence of both a carboxyl group and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of complex molecules. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity in various chemical reactions .

Properties

CAS No.

2309456-55-9

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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